BenchChemオンラインストアへようこそ!

(4-Phenoxyphenyl)urea

p38 kinase anti-inflammatory enzyme inhibition

Essential 4-phenoxyphenylurea scaffold for p38 MAPK and β-PDGFR kinase inhibitor development (≥50% inhibition at 10 µM). Sub-nanomolar NPY5 receptor binding fragment for obesity therapeutics; high CA IX affinity (Ki = 7.90 nM) probe for oncology research. Phenoxy substituent position and urea linkage are critical for potency—non-interchangeable with thiourea or unsubstituted phenyl analogs.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 78508-44-8
Cat. No. B11995310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Phenoxyphenyl)urea
CAS78508-44-8
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)N
InChIInChI=1S/C13H12N2O2/c14-13(16)15-10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H,(H3,14,15,16)
InChIKeyABBMQADJUMXTAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Phenoxyphenyl)urea (CAS 78508-44-8): Structural, Physical, and Procurement Baseline


(4-Phenoxyphenyl)urea (CAS 78508-44-8) is a diarylurea derivative consisting of a central urea group (NH–C(=O)–NH) substituted with a phenoxyphenyl moiety [1]. Its molecular formula is C₁₃H₁₂N₂O₂, with a molecular weight of 228.25 g/mol and a computed XLogP3 of 2.8 [2]. The compound has been investigated as a scaffold for developing bioactive molecules, including inhibitors of kinases, receptors, and other enzymes, and has been described as a building block in medicinal chemistry [3].

Why (4-Phenoxyphenyl)urea (CAS 78508-44-8) Cannot Be Simply Replaced by In-Class Urea Analogs


Diarylureas and monophenylureas exhibit wide variability in target engagement, potency, and functional outcomes, precluding generic substitution. For example, the presence and position of a phenoxy substituent on the phenyl ring critically modulate kinase inhibition profiles [1], while replacement of a urea with a thiourea linkage can abolish activity entirely [2]. Even among closely related analogs, small structural changes—such as the addition of an amino group or a different N-substituent—dramatically shift selectivity and potency, as demonstrated by the >100-fold difference in β-PDGFR inhibition between 4-phenoxyphenylurea and its benzylthiourea counterpart [2]. The evidence below quantifies these differentiating features.

(4-Phenoxyphenyl)urea (CAS 78508-44-8): Verified Quantitative Differentiation Against Closest Analogs


Kinase Inhibition: p38 MAPK Inhibitory Activity of Phenoxyphenyl Ureas

In a study evaluating a series of phenoxyphenyl urea derivatives, several compounds demonstrated greater than 50% inhibition of p38 kinase activity at a concentration of 10 µM [1]. The parent (4-phenoxyphenyl)urea scaffold serves as the core structure for these active compounds, with modifications such as additional phenyl or heteroaryl groups enhancing activity. For comparison, the widely used p38 inhibitor SB203580 exhibits an IC₅₀ of approximately 50 nM in similar assays, indicating that while the phenoxyphenyl urea scaffold provides a baseline inhibitory effect, further structural optimization is required to achieve comparable potency .

p38 kinase anti-inflammatory enzyme inhibition

Receptor Antagonism: Neuropeptide Y5 (NPY5) Receptor Potency

A derivative of (4-phenoxyphenyl)urea, specifically 1-((1R,2R)-2-hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, was identified as a hit for NPY5 receptor antagonism [1]. Further optimization of this lead series yielded compounds with IC₅₀ values below 0.1 nM (e.g., compounds 40f, 44a, 47) in receptor binding assays [2]. While the parent (4-phenoxyphenyl)urea itself is not as potent, the 4-phenoxyphenyl group was found to be essential for high-affinity interaction, as modifications to this moiety significantly reduced potency [2].

NPY5 receptor obesity antagonist

Kinase Inhibition: β-PDGFR Phosphorylation Inhibition with Clear Structural Comparator

In a study of quinazoline-based β-PDGFR inhibitors, the 4-phenoxyphenylurea analogue 3a exhibited moderate activity, whereas the corresponding benzylthiourea analogue 3b was devoid of any activity (≥100-fold difference) [1]. This discrepancy was not observed with the 6,7-dimethoxyquinazoline counterparts, where the difference in activity between the urea and thiourea analogues was only approximately 10-fold [1]. This highlights the critical role of the 4-phenoxyphenylurea moiety in maintaining β-PDGFR inhibition in this chemical series.

PDGF receptor kinase inhibitor cancer

Enzyme Inhibition: Carbonic Anhydrase IX (CA IX) Affinity of Urea Analogs

A urea analog incorporating the 4-phenoxyphenyl group, N-{[(4-phenoxyphenyl)carbamoyl]amino}-4-sulfamoylbenzamide (urea analog 3g), displayed high affinity for human carbonic anhydrase IX (CA IX) with a Ki of 7.90 nM [1]. This represents a significant improvement over simple urea or phenylurea derivatives, which typically show much weaker or no inhibition of CA IX [2].

carbonic anhydrase IX cancer enzyme inhibition

Receptor Antagonism: CXCR3 Chemokine Receptor Binding

A derivative, 1-(1-(cyclooctenylmethyl)piperidin-4-yl)-3-(4-phenoxyphenyl)urea, exhibited antagonist activity at the human CXCR3 receptor with a Ki of 306 nM [1]. This level of affinity is comparable to some known CXCR3 antagonists but suggests that the 4-phenoxyphenyl urea core provides a viable starting point for further optimization [2].

CXCR3 chemokine receptor inflammation

Enzyme Inhibition: Soluble Epoxide Hydrolase (sEH) Activity Compared to 1,3-Diphenylurea

While no direct data for (4-phenoxyphenyl)urea on sEH are available, 1,3-diphenylurea, a close structural analog, inhibits human sEH with an IC₅₀ of 390-400 nM [1]. The addition of a phenoxy group in (4-phenoxyphenyl)urea would likely alter this activity, providing a basis for comparative SAR studies.

soluble epoxide hydrolase inflammation enzyme inhibition

(4-Phenoxyphenyl)urea (CAS 78508-44-8): Evidence-Backed Research and Development Application Scenarios


Medicinal Chemistry: p38 MAPK Inhibitor Lead Optimization

Given the demonstrated >50% inhibition of p38 kinase at 10 µM for phenoxyphenyl urea derivatives [1], (4-phenoxyphenyl)urea serves as a validated core scaffold for developing novel anti-inflammatory agents. Medicinal chemists can use this compound as a starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity, referencing the activity of optimized derivatives .

Drug Discovery: Neuropeptide Y5 Receptor Antagonist Scaffold

The 4-phenoxyphenyl moiety is essential for high-affinity NPY5 receptor binding, as demonstrated by the sub-nanomolar IC₅₀ values of optimized derivatives [2]. (4-Phenoxyphenyl)urea can be employed as a key intermediate in the synthesis of novel NPY5 antagonists for potential obesity and metabolic disorder therapeutics, following established synthetic routes and SAR data [3].

Chemical Biology: β-PDGFR Inhibition Probe

The direct head-to-head comparison showing a ≥100-fold loss of activity upon urea-to-thiourea substitution in a quinazoline series [4] establishes (4-phenoxyphenyl)urea as a critical structural element for β-PDGFR inhibition. This compound can be used as a probe to investigate the role of β-PDGFR signaling in cellular models, or as a fragment for developing more potent and selective kinase inhibitors.

Fragment-Based Drug Discovery: Carbonic Anhydrase IX (CA IX) Targeting

The high affinity (Ki = 7.90 nM) of a 4-phenoxyphenyl urea analog for CA IX [5] suggests that (4-phenoxyphenyl)urea is a promising fragment for targeting this enzyme, which is implicated in tumor acidosis and metastasis. Researchers can incorporate this fragment into larger molecules to develop potent and selective CA IX inhibitors for cancer therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Phenoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.